Bohemine

Descripción

Propiedades

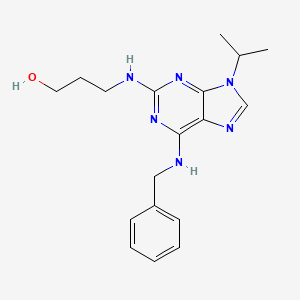

IUPAC Name |

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGFIAVPSXOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274365 | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189232-42-6 | |

| Record name | Bohemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bohemine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine analogue that has garnered significant interest in the field of oncology and cell biology due to its potent and selective inhibition of cyclin-dependent kinases (CDKs). As a cell-permeable small molecule, it serves as a valuable tool for studying cell cycle regulation and holds potential as a scaffold for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a CDK inhibitor. Detailed experimental methodologies and a summary of key quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, also known by its IUPAC name 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine, is a synthetic purine derivative. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3-Hydroxypropylamino)-6-benzylamino-9-isopropylpurine |

| Synonyms | 3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol |

| CAS Number | 189232-42-6[1][2] |

| Molecular Formula | C18H24N6O[1][3] |

| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCCO)nc12[2] |

| InChI | 1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23)[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 340.43 g/mol | [3][4] |

| Monoisotopic Mass | 340.2012 u | [3] |

| AlogP | 2.81 | [3] |

| Polar Surface Area | 87.89 Ų | [3] |

| Basic pKa | 5.26 | [3] |

| Solubility | Soluble in chloroform (50 mg/mL) | [2] |

| Form | Powder | [2] |

| Storage | -20°C | [1][2] |

Synthesis

General Synthetic Scheme for 2,6,9-Trisubstituted Purines

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl iodide for this compound synthesis) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction typically yields a mixture of N9 and N7 regioisomers, which may require chromatographic separation.

Step 2: Nucleophilic Substitution at C6 The more reactive chlorine atom at the C6 position of the N9-alkylated dichloropurine is displaced by a primary amine. For this compound, this would be benzylamine, typically reacted in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent.

Step 3: Nucleophilic Substitution at C2 The final substitution at the C2 position is achieved by reacting the 6-substituted-2-chloropurine with another amine. In the case of this compound, 3-amino-1-propanol is used. This step often requires heating to drive the reaction to completion. The final product, this compound, is then purified using standard techniques such as column chromatography.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), key enzymes that regulate the progression of the cell cycle.[1] Its primary mechanism of action is through competitive binding to the ATP-binding pocket of these kinases.

Inhibition of Cyclin-Dependent Kinases

This compound has been shown to inhibit the activity of several CDK-cyclin complexes, with notable potency against CDK1/Cyclin B and CDK2/Cyclin E.[1] The half-maximal inhibitory concentrations (IC50) for these key cell cycle kinases are summarized in Table 3.

Table 3: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) |

| CDK1/Cyclin B | 1.1 |

| CDK2/Cyclin E | 0.8 |

Inhibition of Cancer Cell Growth

Consistent with its role as a CDK inhibitor, this compound exhibits cytostatic effects on a variety of human cancer cell lines. The IC50 values for growth inhibition are presented in Table 4.

Table 4: Growth Inhibitory Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Melanoma | 45 |

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions. This prevents cancer cells from proliferating. The signaling pathway illustrating this mechanism is depicted below.

References

- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

The Anti-Proliferative Effects of Boehmenan on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boehmenan, a lignan compound isolated from the medicinal plant Clematis armandii, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of Boehmenan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of Boehmenan in inhibiting cancer cell growth has been quantified across different cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values, collated from multiple studies, are summarized in the table below.

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) |

| A431 | Human Epidermoid Carcinoma | 72 | Not specified in abstract |

| A549 | Non-Small Cell Lung Cancer | Not specified in abstract | Not specified in abstract |

| RKO | Colon Cancer | Not specified in abstract | Not specified in abstract |

| SW480 | Colon Cancer | Not specified in abstract | Not specified in abstract |

| HCT116 | Colon Cancer | Not specified in abstract | Not specified in abstract |

Note: Specific IC50 values were not available in the provided search results, but the data indicates dose-dependent inhibition.

Core Mechanisms of Action

Boehmenan exerts its anti-proliferative effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated by the modulation of key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that Boehmenan can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. This is often accompanied by an arrest of the cell cycle at specific phases, preventing the cells from progressing through division. For instance, in A431 cells, Boehmenan has been observed to hinder cell cycle progression.[1] In A549 non-small cell lung cancer cells, it induces G1 phase arrest and apoptosis.[2]

Modulation of Signaling Pathways

Boehmenan's anti-cancer activity is intrinsically linked to its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation. Key pathways affected include:

-

STAT3 and p70S6/S6 Kinase Pathways: Boehmenan has been shown to inhibit these pathways, which are often hyperactivated in cancer and play a crucial role in promoting cell growth and survival.[1]

-

Epidermal Growth Factor Receptor (EGFR)-Dependent Pathways: In lung cancer cells, Boehmenan has been found to induce apoptosis by modulating EGFR-dependent signaling.[2]

-

Wnt/β-catenin Pathway: In colon cancer cells, Boehmenan reduces the viability by decreasing the levels of cytosolic and nuclear β-catenin and c-Myc, key components of this pathway.[1]

Experimental Protocols

To facilitate further research into the anti-cancer properties of Boehmenan, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Boehmenan on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Boehmenan (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Boehmenan. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Boehmenan.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by Boehmenan.

Materials:

-

Cancer cells treated with Boehmenan

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, p-p70S6K, p70S6K, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the effect of Boehmenan on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with Boehmenan

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Caption: Boehmenan's inhibitory effects on key cancer-promoting signaling pathways.

Caption: A typical experimental workflow for evaluating the anti-proliferative effects of Boehmenan.

Conclusion and Future Directions

Boehmenan demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest by targeting multiple oncogenic signaling pathways. The data and protocols presented in this guide offer a foundational resource for further investigation into its therapeutic applications. Future research should focus on elucidating the precise molecular targets of Boehmenan, evaluating its efficacy and safety in preclinical in vivo models, and exploring potential synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical practice.

References

Key Molecular Targets of Bohemine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bohemine is a synthetic 2,6,9-trisubstituted purine derivative that has been identified as a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs). Structurally analogous to well-characterized CDK inhibitors such as olomoucine and roscovitine, this compound exerts its biological effects primarily by targeting the ATP-binding pocket of these essential cell cycle regulators. This competitive inhibition leads to cell cycle arrest, providing a basis for its potential as an anti-proliferative agent. This technical guide provides a comprehensive overview of the key molecular targets of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a member of the purine-based CDK inhibitor family, demonstrating the ability to modulate cell proliferation. Understanding its precise molecular interactions and cellular consequences is crucial for its further development and application in biomedical research.

Molecular Targets and Quantitative Data

The primary molecular targets of this compound are cyclin-dependent kinases. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural similarity to roscovitine allows for the inference of its likely target profile. The following tables present representative quantitative data for roscovitine, which is expected to be comparable to that of this compound, to provide a framework for understanding its potency and selectivity.

Table 1: Inhibitory Activity of Roscovitine (as a proxy for this compound) against Cyclin-Dependent Kinases

| Molecular Target | IC50 (µM) | Ki (µM) | Assay Conditions |

| CDK1/cyclin B | ~0.45 | ~0.2 | In vitro kinase assay |

| CDK2/cyclin A | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK2/cyclin E | ~0.2 | ~0.07 | In vitro kinase assay |

| CDK5/p25 | ~0.2 | ~0.16 | In vitro kinase assay |

| CDK7/cyclin H | ~0.5 | - | In vitro kinase assay |

| CDK9/cyclin T1 | ~0.4 | - | In vitro kinase assay |

| Data presented is for roscovitine and serves as a representative example. Specific values for this compound may vary. |

Table 2: Anti-proliferative Activity of this compound in Hybridoma Cells

| Cell Line | Assay | Endpoint | Concentration (µM) | Observed Effect |

| Mouse Hybridoma | Cell Growth | - | 1-10 | Short-term growth arrest followed by stimulation |

| Mouse Hybridoma | Cell Growth | - | 10, 30 | Growth inhibition |

| This data is specific to hybridoma cells and may not be directly extrapolated to cancer cell lines.[1] |

Signaling Pathways

This compound's mechanism of action centers on the inhibition of CDKs, which disrupts the normal progression of the cell cycle. By blocking the activity of key CDK-cyclin complexes, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's molecular targets. These protocols are provided as templates and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Template)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific CDK.

Materials:

-

Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin E)

-

Kinase substrate (e.g., Histone H1)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the kinase substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay) (Template)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each this compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry (Template)

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound (or vehicle control) for the desired time.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

-

Analyze the data using appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising CDK inhibitor with a mechanism of action centered on the disruption of cell cycle progression. While specific quantitative data on its interaction with a broad panel of kinases and its anti-proliferative effects on diverse cancer cell lines require further investigation, its structural similarity to well-studied inhibitors like roscovitine provides a strong foundation for its continued exploration. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the molecular targets and therapeutic potential of this compound. Future studies should focus on comprehensive kinase profiling, determination of IC50 values across a range of cancer cell lines, and in vivo efficacy studies to fully characterize its anti-cancer properties.

References

Methodological & Application

Application Notes and Protocols for Bohemine Treatment in Prostate Cancer Cell Lines

Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Bohemine." As of the current date, there is no publicly available scientific literature specifically detailing the effects of a compound named "this compound" on prostate cancer cell lines. Therefore, the data, mechanisms, and protocols presented here are illustrative and based on common methodologies used for the preclinical evaluation of novel anti-cancer agents targeting prevalent signaling pathways in prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[1][2] A significant portion of prostate cancers are driven by aberrant signaling pathways that promote cell survival, proliferation, and resistance to therapies.[3][4] One such critical pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in prostate tumors.[5][6][7] This hyperactivity contributes to tumor progression and the development of castration-resistant prostate cancer (CRPC).[3][8]

This compound is a novel, potent, and selective small molecule inhibitor hypothesized to target the PI3K/Akt pathway. By inhibiting this pathway, this compound is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest in prostate cancer cells, thereby inhibiting tumor growth.[2][9] These application notes provide a comprehensive overview of the hypothesized effects of this compound on prostate cancer cell lines and detailed protocols for its in vitro evaluation.

Hypothesized Mechanism of Action

This compound is proposed to exert its anti-cancer effects by directly or indirectly inhibiting the PI3K/Akt signaling pathway. This pathway, when active, phosphorylates and activates a cascade of downstream effector proteins that regulate critical cellular processes, including cell survival, proliferation, and metabolism. In many prostate cancers, this pathway is constitutively active, providing a key survival advantage to the cancer cells.[5][6]

This compound's inhibition of the PI3K/Akt pathway is expected to lead to:

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax, Bak), this compound is hypothesized to trigger the intrinsic apoptotic pathway.[9][10]

-

Cell Cycle Arrest: this compound may halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11][12] This is often achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12]

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vitro experiments evaluating the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | IC50 (µM) of this compound (48h treatment) |

| LNCaP | Sensitive | Hypothetical Value |

| PC-3 | Independent | Hypothetical Value |

| DU-145 | Independent | Hypothetical Value |

| 22Rv1 | Castration-Resistant | Hypothetical Value |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as MTT or CellTiter-Glo.[13][14]

Table 2: Induction of Apoptosis by this compound in PC-3 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50/2 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.[15]

Table 4: Modulation of Key Signaling Proteins by this compound in PC-3 Cells (Western Blot Densitometry)

| Target Protein | Treatment (IC50, 24h) | Relative Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | This compound | Hypothetical Value |

| Total Akt | This compound | Hypothetical Value |

| Cleaved Caspase-3 | This compound | Hypothetical Value |

| Bcl-2 | This compound | Hypothetical Value |

| Bax | This compound | Hypothetical Value |

Protein expression levels are quantified by densitometry of Western blot bands and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Protocols

Cell Culture

Prostate cancer cell lines (LNCaP, PC-3, DU-145, 22Rv1) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[15]

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Cleaved Caspase-3, Bcl-2, Bax, and a loading control) overnight at 4°C.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using image analysis software.

Mandatory Visualizations

Caption: Hypothesized mechanism of this compound action via inhibition of the PI3K/Akt signaling pathway, leading to apoptosis.

Caption: General experimental workflow for the in vitro evaluation of this compound in prostate cancer cell lines.

References

- 1. The common used cell lines for prostate cancer research | Ubigene [ubigene.us]

- 2. mdpi.com [mdpi.com]

- 3. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]

- 4. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT pathway in the pathogenesis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of PI3K-Akt signaling pathway promotes prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]

- 9. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer [mdpi.com]

- 10. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 11. Progression of LNCaP prostate tumor cells during androgen deprivation: hormone-independent growth, repression of proliferation by androgen, and role for p27Kip1 in androgen-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. artelobio.com [artelobio.com]

- 15. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell Cycle Analysis with Bohemine Using Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its deregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells by measuring their DNA content.[1][2][3][4] This document provides detailed application notes and protocols for assessing the effects of a novel investigational compound, Bohemine, on the cell cycle using flow cytometry. These guidelines are intended to assist researchers in the fields of oncology, cell biology, and drug development in characterizing the cytostatic and cytotoxic potential of new chemical entities.

Principle of the Method

Cell cycle analysis by flow cytometry is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the cellular DNA.[1][5][6] Cells are first treated with the compound of interest, in this case, this compound. Following treatment, the cells are harvested, fixed to permeabilize their membranes, and then stained with PI. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[3]

A typical cell cycle histogram will display distinct peaks representing the different phases of the cell cycle:

-

G0/G1 Phase: Cells in the resting or first gap phase have a normal diploid (2N) DNA content and will appear as the first major peak on the histogram.

-

S Phase: Cells actively synthesizing DNA will have a DNA content between 2N and 4N and will be distributed between the G0/G1 and G2/M peaks.

-

G2/M Phase: Cells in the second gap or mitotic phase have a tetraploid (4N) DNA content and will form the second major peak on the histogram, with twice the fluorescence intensity of the G0/G1 peak.[6]

By analyzing the changes in the distribution of cells in these phases after treatment with this compound, researchers can determine its effect on cell cycle progression.

Application Notes

-

Dose-Response and Time-Course Studies: It is crucial to evaluate the effects of this compound over a range of concentrations and time points. This will help to determine the optimal conditions for observing cell cycle arrest and to understand the kinetics of the cellular response.

-

Cell Line Selection: The choice of cell line is important, as the effects of this compound on the cell cycle may be cell-type specific. It is advisable to test the compound on a panel of relevant cancer cell lines.

-

Controls: Appropriate controls are essential for accurate interpretation of the results. These should include an untreated control and a vehicle control (cells treated with the solvent used to dissolve this compound).

-

Data Analysis: The coefficient of variation (CV) of the G0/G1 peak is an indicator of the quality of the staining and data acquisition. A CV below 5% is generally considered acceptable.[5] Specialized software programs are available for cell cycle analysis, which can deconvolute the S phase population from the G0/G1 and G2/M peaks.

-

Troubleshooting: Common issues in cell cycle analysis include cell clumping, improper fixation, and incorrect staining. Ensure single-cell suspensions, optimize fixation time, and use appropriate dye concentrations to mitigate these problems.[3]

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

II. Cell Harvesting, Fixation, and Staining

-

Harvesting:

-

For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Staining:

III. Data Acquisition and Analysis

-

Flow Cytometry:

-

Gating Strategy:

-

Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and doublets.

-

-

Cell Cycle Analysis:

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Presentation

The following tables present hypothetical data on the effects of this compound on the cell cycle distribution of a human cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution after 48 hours

| This compound (µM) | % G0/G1 | % S | % G2/M |

| 0 (Vehicle) | 55.2 | 28.5 | 16.3 |

| 1 | 58.1 | 25.3 | 16.6 |

| 5 | 65.4 | 18.9 | 15.7 |

| 10 | 72.8 | 12.1 | 15.1 |

| 25 | 85.3 | 5.6 | 9.1 |

Table 2: Time-Dependent Effect of 10 µM this compound on Cell Cycle Distribution

| Time (hours) | % G0/G1 | % S | % G2/M |

| 0 | 55.2 | 28.5 | 16.3 |

| 24 | 63.7 | 20.1 | 16.2 |

| 48 | 72.8 | 12.1 | 15.1 |

| 72 | 78.5 | 8.3 | 13.2 |

Mandatory Visualization

Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cell Cycle Analysis [labome.com]

- 4. mdpi.com [mdpi.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for Determining Cell Viability with Bohemine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of Bohemine, a novel investigational compound, on cancer cell lines. The primary method detailed is the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cellular metabolic activity as an indicator of cell viability.[1] Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and a relevant signaling pathway are included to facilitate accurate and reproducible results.

Introduction

The evaluation of a compound's effect on cell viability is a critical step in the drug discovery and development process, particularly in the field of oncology.[2] this compound is a novel small molecule compound with therapeutic potential. Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[4][5]

This application note provides a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cells. The MTT assay is presented as a robust and reliable method for this purpose.[1]

Principle of the MTT Cell Viability Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilization solution. The absorbance of the solubilized formazan is directly proportional to the number of viable cells in the culture.

Materials and Reagents

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Experimental Protocol

Cell Seeding

-

Culture the selected cancer cell line to approximately 80% confluency.

-

Trypsinize and resuspend the cells in complete culture medium.

-

Determine the cell density using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

Preparation of this compound Solutions

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.

Treatment of Cells

-

After the 24-hour incubation period, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Include wells with untreated cells (medium only) as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.

MTT Assay

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator, allowing for the formation of formazan crystals.

-

After the incubation, carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 10-15 minutes to ensure complete solubilization.

Data Acquisition

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The control in this case would be the vehicle-treated cells.

IC50 Determination

The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Effect of this compound on Cancer Cell Viability

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.087 | 100% |

| 0.1 | 1.198 | 0.075 | 95.5% |

| 1 | 1.053 | 0.061 | 84.0% |

| 10 | 0.627 | 0.045 | 50.0% |

| 50 | 0.251 | 0.023 | 20.0% |

| 100 | 0.125 | 0.015 | 10.0% |

Visualizations

Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound-induced cell cycle arrest.

Experimental Workflow Diagram

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for assessing the cytotoxic effects of this compound on cancer cells. By following these detailed steps, researchers can effectively determine the dose-dependent and time-dependent effects of this compound on cell viability and calculate its IC50 value. This information is crucial for the preclinical evaluation of this compound as a potential anti-cancer therapeutic agent. Further investigation into the specific molecular mechanisms, such as apoptosis and cell cycle arrest, is recommended to fully elucidate the anti-proliferative effects of this compound.

References

- 1. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists discover new molecules that kill cancer cells and protect healthy cells - ecancer [ecancer.org]

- 3. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-Dependent Kinase Inhibitors in Hematological Malignancies—Current Understanding, (Pre-)Clinical Application and Promising Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of Cellular Signaling Pathways Following Bohemine Treatment

Introduction

Bohemine is a 2,6,9-trisubstituted purine derivative that has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1][2] As CDKs are critical regulators of the cell cycle, their inhibition is a key strategy in oncology drug development. Understanding the molecular mechanisms by which compounds like this compound exert their effects is crucial for their preclinical and clinical evaluation. Western blot analysis is an indispensable technique for this purpose, allowing researchers to detect and quantify changes in the expression and post-translational modification of specific proteins within key cellular signaling pathways.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize Western blot analysis to investigate the effects of this compound treatment on critical cancer-related signaling pathways, including apoptosis, PI3K/Akt, and MAPK/ERK. While the complete signaling profile of this compound is still under investigation, this document outlines the protocols and analytical strategies to elucidate its mechanism of action.

I. Experimental Workflow

A systematic workflow is essential for obtaining reproducible and reliable data. The process begins with treating cultured cells with this compound, followed by protein extraction, quantification, and finally, immunodetection of target proteins.

II. Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, MCF-7, A549) in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working concentrations in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) in your experimental design.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess both time- and dose-dependent effects.

Protocol 2: Preparation of Cell Lysates

-

Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]

-

Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish (e.g., 150 µL for a 6-well plate well).[3]

-

Scraping and Collection: Use a cell scraper to detach the cells and collect the cell suspension into a pre-chilled microcentrifuge tube.[5]

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[3]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.[5]

Protocol 3: Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.

-

Standardization: Based on the concentrations obtained, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps. A typical loading amount is 20-40 µg of total protein per lane.

Protocol 4: SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the calculated volume of cell lysate with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at 100-150 V until the dye front reaches the bottom.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. Ensure the membrane was activated with methanol if using PVDF.[6]

-

Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

-

Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

-

Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD-based imager or X-ray film.[6]

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or tubulin) to correct for variations in protein loading.[8]

III. Analysis of Key Signaling Pathways

A. Apoptosis Pathway

Rationale: Many anti-cancer agents, particularly CDK inhibitors, induce programmed cell death or apoptosis. Analyzing key apoptotic markers can confirm if this compound's cytotoxic effects are mediated through this pathway.[9] Key proteins to investigate include the caspase family and the Bcl-2 family. Activation of caspases, particularly the cleavage of Caspase-3 and PARP, is a hallmark of apoptosis.[10][11]

Table 1: Hypothetical Quantitative Analysis of Apoptotic Markers

| Target Protein | This compound (µM) | Fold Change (Normalized to β-actin) |

|---|---|---|

| Bcl-2 | 0 (Control) | 1.00 |

| 5 | 0.65 | |

| 10 | 0.30 | |

| Bax | 0 (Control) | 1.00 |

| 5 | 1.80 | |

| 10 | 2.50 | |

| Cleaved Caspase-3 | 0 (Control) | 1.00 |

| 5 | 3.20 | |

| 10 | 5.80 | |

| Cleaved PARP | 0 (Control) | 1.00 |

| 5 | 4.10 |

| | 10 | 7.20 |

B. PI3K/Akt Signaling Pathway

Rationale: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. It is often hyperactivated in cancer, making it a prime target for therapeutic intervention.[12] Western blotting can determine if this compound affects the activation of this pathway by measuring the phosphorylation status of key components like Akt. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would indicate pathway inhibition.[13]

Table 2: Hypothetical Quantitative Analysis of PI3K/Akt Pathway Markers

| Target Protein | This compound (µM) | Fold Change (p-Akt / Total Akt) |

|---|---|---|

| p-Akt (Ser473) | 0 (Control) | 1.00 |

| 5 | 0.50 | |

| 10 | 0.20 | |

| Total Akt | 0 (Control) | 1.00 |

| 5 | 0.98 |

| | 10 | 1.02 |

C. MAPK/ERK Signaling Pathway

Rationale: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Its dysregulation is a common feature of many cancers.[15] Investigating the phosphorylation status of MEK and ERK can reveal whether this compound modulates this pathway. Inhibition would be observed as a decrease in the levels of phosphorylated ERK (p-ERK) relative to total ERK.[16]

Table 3: Hypothetical Quantitative Analysis of MAPK/ERK Pathway Markers

| Target Protein | This compound (µM) | Fold Change (p-ERK / Total ERK) |

|---|---|---|

| p-ERK1/2 | 0 (Control) | 1.00 |

| 5 | 0.55 | |

| 10 | 0.25 | |

| Total ERK1/2 | 0 (Control) | 1.00 |

| 5 | 1.01 |

| | 10 | 0.99 |

IV. Conclusion

Western blot analysis is a powerful and essential tool in the characterization of novel therapeutic compounds like this compound. By following these detailed protocols, researchers can systematically investigate the dose- and time-dependent effects of this compound on key cellular signaling pathways. The resulting data on protein expression and phosphorylation status will provide critical insights into its mechanism of action, helping to validate its therapeutic potential and guide further drug development efforts. The ability to simultaneously probe multiple pathways provides a comprehensive understanding of the cellular response to treatment, which is invaluable for modern cancer research.

References

- 1. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. addgene.org [addgene.org]

- 4. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 7. Western Blot Protocol | FabGennix [fabgennix.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Blocking MAPK/ERK pathway sensitizes hepatocellular carcinoma cells to temozolomide via downregulating MGMT expression - Li - Annals of Translational Medicine [atm.amegroups.org]

- 16. Piperlongumine induces apoptosis via the MAPK pathway and ERK-mediated autophagy in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclin-Dependent Kinase (CDK) Inhibitors as Radiosensitizing Agents in Vitro

A-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce lethal damage in tumor cells, primarily through the generation of DNA double-strand breaks (DSBs). However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are agents that can selectively enhance the cytotoxic effects of radiation on cancer cells, thereby improving the therapeutic ratio.

While there is a lack of direct scientific literature on "Bohemine" as a radiosensitizing agent, it is identified as a cyclin-dependent kinase (CDK) inhibitor. A substantial body of evidence demonstrates that various CDK inhibitors can act as potent radiosensitizers.[1][2][3] This document provides a comprehensive overview of the application of CDK inhibitors as radiosensitizing agents in vitro, with a focus on CDK4/6 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

It is worth noting that the similarly named compound, Berbamine, has been investigated as a radiosensitizing agent and may be a subject of interest.[4][5][6] However, the focus of these application notes will remain on the established class of CDK inhibitors to which this compound belongs.

The primary mechanisms by which CDK inhibitors enhance radiosensitivity include the inhibition of DNA damage repair, promotion of apoptosis, and induction of cell cycle arrest.[1][3][7] By targeting the cell cycle machinery, these inhibitors can prevent cancer cells from entering more radioresistant phases and can impair their ability to repair radiation-induced DNA damage, ultimately leading to enhanced cell death.

Quantitative Data on CDK Inhibitor-Mediated Radiosensitization

The following tables summarize the in vitro radiosensitizing effects of various CDK inhibitors across different cancer cell lines. The Sensitizer Enhancement Ratio (SER) or Radiation Enhancement Ratio (rER) is a common metric used to quantify the magnitude of radiosensitization, with a value greater than 1 indicating a sensitizing effect.

Table 1: Radiosensitizing Effects of CDK4/6 Inhibitors in Breast Cancer Cell Lines

| Cell Line | CDK4/6 Inhibitor | Concentration | Radiation Enhancement Ratio (rER) | Reference |

| MCF-7 (ER+) | Palbociclib | 1-100 nmol/L | 1.15 - 1.67 | [5][8] |

| T47D (ER+) | Palbociclib | Sub-IC50 | 1.12 - 1.65 | [2][8] |

| CAMA-1 (ER+) | Palbociclib | Sub-IC50 | 1.14 - 1.42 | [2][5] |

| ZR-75-1 (ER+) | Palbociclib | Sub-IC50 | 1.12 - 1.43 | [2][5] |

| MCF-7 (ER+) | Ribociclib | Low nanomolar | 1.08 - 1.68 | [9] |

| T47D (ER+) | Ribociclib | Low nanomolar | Similar to Palbociclib | [2] |

| MCF-7 (ER+) | Abemaciclib | Low nanomolar | 1.19 - 2.05 | [9] |

| T47D (ER+) | Abemaciclib | Low nanomolar | Similar to Palbociclib | [2] |

| MDA-MB-231 (TNBC, RB WT) | Palbociclib | Not specified | 1.53 ± 0.21 | [10] |

Table 2: Radiosensitizing Effects of CDK Inhibitors in Other Cancer Cell Lines

| Cell Line | Cancer Type | CDK Inhibitor | Sensitizer Enhancement Ratio (SER) | Reference |

| Daoy | Medulloblastoma | Palbociclib | 1.6 - 2.3 | [2] |

| ONS-76 | Medulloblastoma | Palbociclib | 1.6 - 2.3 | [2] |

| Multiple Cell Lines | Various | CDK4/6 Inhibitors | 1.1 - 2.3 | [2] |

| RB WT TNBC cell lines | Triple-Negative Breast Cancer | CDK4/6 Inhibitors | 1.49 - 2.22 | [10] |

Signaling Pathways and Mechanisms of Action

CDK inhibitors exert their radiosensitizing effects by modulating key cellular processes, primarily cell cycle progression and the DNA damage response.

Cell Cycle Regulation:

CDK4 and CDK6, in complex with Cyclin D, play a crucial role in the G1 to S phase transition of the cell cycle. They phosphorylate the retinoblastoma (RB) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. By inhibiting CDK4/6, these drugs prevent RB phosphorylation, causing a G1 cell cycle arrest.[1][7] Cells in the G1 phase are generally more radiosensitive than cells in the S phase.

Inhibition of DNA Damage Repair:

A key mechanism of CDK inhibitor-mediated radiosensitization is the suppression of DNA double-strand break (DSB) repair, particularly through the homologous recombination (HR) pathway.[2] Studies have shown that CDK4/6 inhibitors can decrease the formation of RAD51 foci, a critical component of the HR machinery, following irradiation.[9] This effect appears to be dependent on the presence of a functional RB protein.[10]

Induction of Apoptosis:

The combination of CDK inhibitors and radiation can lead to an increase in programmed cell death, or apoptosis.[11] This can be a consequence of the cell's inability to repair lethal DNA damage. Silencing CDK4 has been shown to increase radiation-induced apoptosis, potentially through the modulation of pro-apoptotic proteins like Bad.[11]

Caption: Mechanism of CDK inhibitor-mediated radiosensitization.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the radiosensitizing effects of CDK inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a CDK inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

CDK inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the CDK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Following the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the CDK inhibitor.

Protocol 2: Clonogenic Survival Assay

This is the gold-standard assay for determining cell reproductive death after treatment with ionizing radiation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 100 mm culture dishes

-

CDK inhibitor

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Prepare single-cell suspensions of the cancer cells.

-

Plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected survival fraction for each radiation dose.

-

Allow cells to attach for a few hours.

-

Pre-treat the cells with the CDK inhibitor at a non-toxic or sub-IC50 concentration for a specified period (e.g., 1 hour) before irradiation.[8]

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, replace the medium with fresh medium (with or without the CDK inhibitor, depending on the experimental design).

-

Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Count the number of colonies in each dish.

-

Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control.

-

Plot the survival curves and calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.5 or SF=0.1). SER can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction without the sensitizer to the dose required to achieve the same survival fraction with the sensitizer.[14]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the CDK inhibitor and/or radiation as per the experimental design.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[15] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 4: DNA Damage Analysis (γH2AX Foci Formation)

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks.

Materials:

-

Cells grown on coverslips or in chamber slides

-

CDK inhibitor and radiation source

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[7]

-

Blocking solution (e.g., 5% BSA in PBS)[7]

-

Primary antibody against γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with the CDK inhibitor and/or radiation.

-

At desired time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% PFA for 15-30 minutes at room temperature.[7]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-30 minutes.[7]

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.[7]

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.[7]

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Caption: General experimental workflow for assessing radiosensitization.

Conclusion

The available evidence strongly supports the role of CDK inhibitors, particularly CDK4/6 inhibitors, as effective radiosensitizing agents in a variety of cancer cell lines in vitro. Their ability to interfere with cell cycle progression and inhibit DNA damage repair provides a solid rationale for their combination with radiotherapy. The protocols and data presented in these application notes offer a framework for researchers to investigate the radiosensitizing potential of specific CDK inhibitors in their own experimental systems. While direct evidence for "this compound" is currently lacking, its classification as a CDK inhibitor suggests that it may possess similar radiosensitizing properties, warranting further investigation.

References

- 1. Computational Modeling and Clonogenic Assay for Radioenhancement of Gold Nanoparticles Using 3D Live Cell Images - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitors: a novel strategy for tumor radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clonogenic assay and computational modeling using real cell images to study physical enhancement and cellular sensitization induced by metal nanoparti ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06257K [pubs.rsc.org]

- 5. Short Term CDK4/6 Inhibition Radiosensitizes Estrogen Receptor Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silencing CDK4 radiosensitizes breast cancer cells by promoting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Bohemine and Related CDK Inhibitors in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo data for the cyclin-dependent kinase (CDK) inhibitor Bohemine and its more potent analog, CYC202 (R-roscovitine/Seliciclib). Due to the limited public data on the in vivo therapeutic efficacy of this compound, this document leverages findings from studies on CYC202 to provide detailed experimental protocols and expected outcomes for researchers planning similar preclinical investigations.

Introduction

This compound is a trisubstituted aminopurine that functions as a cyclin-dependent kinase (CDK) inhibitor. CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. While in vitro studies have demonstrated the anti-proliferative activity of this compound, detailed in vivo efficacy studies are not extensively published. However, the closely related compound CYC202, which shares a similar mechanism of action but exhibits greater potency, has been evaluated in several preclinical animal models of cancer. These studies provide a valuable framework for designing and interpreting in vivo experiments with this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related compound CYC202 from in vivo and in vitro studies.

Table 1: In Vitro Antitumor Potency of Aminopurine CDK Inhibitors [1]

| Compound | Mean IC50 (µmol/L) across a panel of human tumor cell lines |

| Olomoucine | 56 |

| This compound | 27 |

| CYC202 | 15 |

Table 2: In Vivo Antitumor Efficacy of CYC202 in Xenograft Models [1]

| Animal Model | Tumor Type | Treatment Regimen | Tumor Growth Inhibition |

| Nude Mice | Lovo human colorectal tumor xenograft | 100 mg/kg, intraperitoneal, 3 times daily for 5 days | 45% reduction compared to controls |

| Nude Mice | MESSA-DX5 human uterine xenograft | 500 mg/kg, oral, 3 times daily for 4 days | 62% reduction in the rate of growth |

Experimental Protocols